![molecular formula C15H25NO4 B11839956 2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid](/img/structure/B11839956.png)
2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under neutral and basic conditions, making it a valuable tool in multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid typically involves the protection of an amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Aluminum chloride and trimethylsilyl iodide are effective for selective cleavage of the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine and carbon dioxide as by-products .
Scientific Research Applications
2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. Deprotection is achieved through acid-catalyzed hydrolysis, which cleaves the Boc group and regenerates the free amine .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 2-{[(tert-butoxy)carbonyl]amino}-cyclopropanecarboxylic acid ethyl ester
- (S)-2-((tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
Uniqueness
2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid is unique due to its specific structure, which includes an octahydro-1H-isoindol ring system. This structural feature imparts distinct chemical properties and reactivity, making it valuable in specialized synthetic applications.
Properties
Molecular Formula |
C15H25NO4 |
|---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-yl]acetic acid |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-11-5-4-10(7-13(17)18)6-12(11)9-16/h10-12H,4-9H2,1-3H3,(H,17,18) |
InChI Key |
DXXMNYIHSSDZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(CC2C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11839890.png)
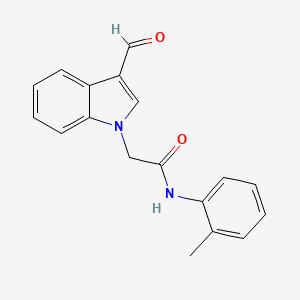
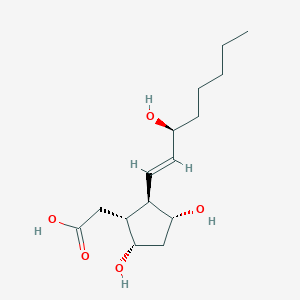
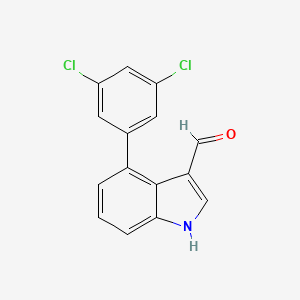
![6'-(3-Ethylureido)-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11839914.png)

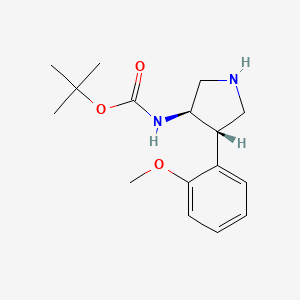

![2-(1-Ethoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11839931.png)
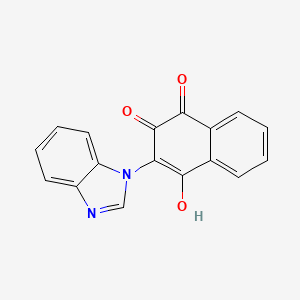
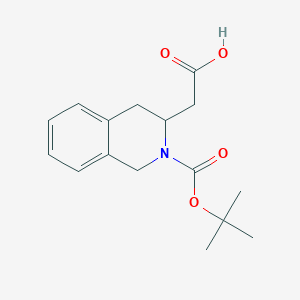

![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-](/img/structure/B11839951.png)
